molecular formula C31H25N3O3 B11405185 7-Methoxy-2-(4-methylphenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Methoxy-2-(4-methylphenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11405185
M. Wt: 487.5 g/mol
InChI Key: JZEOTAQBQVGJTH-UHFFFAOYSA-N
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Description

7-Methoxy-2-(4-methylphenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(4-methylphenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various aryl halides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(4-methylphenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Methoxy-2-(4-methylphenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(4-methylphenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-(4-methylphenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of aromatic and heterocyclic rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.

Properties

Molecular Formula

C31H25N3O3

Molecular Weight

487.5 g/mol

IUPAC Name

7-methoxy-2-(4-methylphenyl)-5-(3-phenyl-2,1-benzoxazol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C31H25N3O3/c1-19-11-13-20(14-12-19)26-18-27-23-9-6-10-28(35-2)30(23)36-31(34(27)32-26)22-15-16-25-24(17-22)29(37-33-25)21-7-4-3-5-8-21/h3-17,27,31H,18H2,1-2H3

InChI Key

JZEOTAQBQVGJTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC6=C(ON=C6C=C5)C7=CC=CC=C7

Origin of Product

United States

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